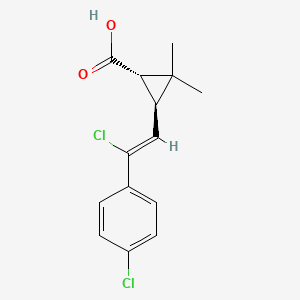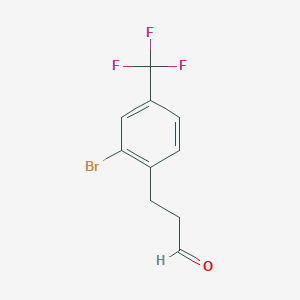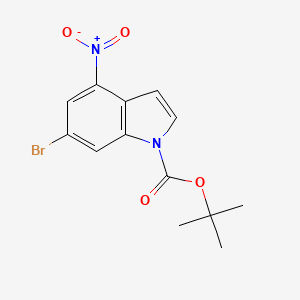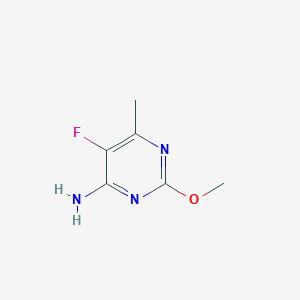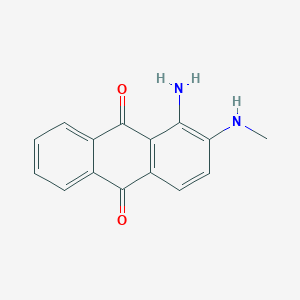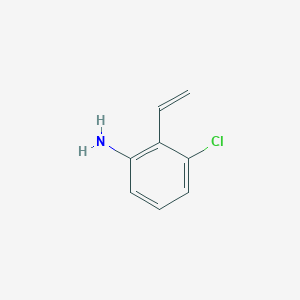
2-Methoxycinnamyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Catalysts: Palladium or other transition metals
Reaction Medium: Organic solvents such as toluene or dichloromethane
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
科学的研究の応用
3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and polymers.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
類似化合物との比較
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.
Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.
Uniqueness
3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.
特性
CAS番号 |
38822-47-8 |
|---|---|
分子式 |
C12H14O3 |
分子量 |
206.24 g/mol |
IUPAC名 |
[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |
InChIキー |
MZCITWGLXKYOGE-FNORWQNLSA-N |
異性体SMILES |
CC(=O)OC/C=C/C1=CC=CC=C1OC |
正規SMILES |
CC(=O)OCC=CC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

